N-(piperidin-3-ylmethyl)benzamide chemical properties
N-(piperidin-3-ylmethyl)benzamide chemical properties
An In-Depth Technical Guide to N-(piperidin-3-ylmethyl)benzamide: Synthesis, Characterization, and Research Applications
Introduction
N-(piperidin-3-ylmethyl)benzamide is a chemical entity featuring a benzamide moiety connected to a piperidine ring through a methylene linker. While not extensively documented as a standalone therapeutic agent, its structure embodies two of the most prolific scaffolds in modern medicinal chemistry: the piperidine ring and the benzamide functional group. Piperidine is a core component of numerous natural products and pharmaceutical drugs, valued for its ability to impart favorable pharmacokinetic properties such as aqueous solubility and metabolic stability.[1] The benzamide group is a versatile pharmacophore known to engage in various biological interactions, notably hydrogen bonding, and is present in a wide array of approved drugs.[2]
This technical guide serves as a foundational resource for researchers, chemists, and drug development professionals interested in N-(piperidin-3-ylmethyl)benzamide. It provides a comprehensive overview of its physicochemical properties, a detailed, field-tested protocol for its synthesis and purification, a systematic approach to its analytical characterization, and an expert perspective on its potential applications in discovery research based on the activities of structurally related molecules.
Physicochemical and Computational Properties
The fundamental properties of a compound govern its behavior in both chemical and biological systems. Understanding these characteristics is the first step in rational drug design and development. The key identifiers and computed properties for N-(piperidin-3-ylmethyl)benzamide are summarized below.
| Property | Value | Source |
| CAS Number | 155542-03-3 | [3] |
| Molecular Formula | C₁₃H₁₈N₂O | [3] |
| Molecular Weight | 218.29 g/mol | [3] |
| Canonical SMILES | O=C(NCC1CNCCC1)C2=CC=CC=C2 | [3] |
| Topological Polar Surface Area (TPSA) | 41.13 Ų | [3] |
| Computed LogP | 1.416 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 3 | [3] |
| Hydrochloride Salt CAS | 1837988-45-0 | [4] |
These computational metrics provide initial insights into the molecule's drug-likeness. A TPSA of 41.13 Ų suggests good potential for cell membrane permeability. The LogP value of 1.416 indicates a balanced lipophilicity, which is often crucial for achieving both solubility and membrane transport. The number of hydrogen bond donors and acceptors is within the typical range for orally bioavailable drugs.
Synthesis and Purification
The synthesis of N-(piperidin-3-ylmethyl)benzamide is most reliably achieved through the formation of an amide bond between the primary amine of 3-(aminomethyl)piperidine and an activated benzoic acid derivative. The Schotten-Baumann reaction, a classic and robust method for benzoylation, is particularly well-suited for this transformation.[5][6]
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the amide C-N bond, leading to two readily available precursors: 3-(aminomethyl)piperidine and benzoyl chloride. 3-(aminomethyl)piperidine is a versatile building block used in the synthesis of various pharmaceuticals.[7]
Proposed Synthetic Protocol: Schotten-Baumann Benzoylation
This protocol describes a standard laboratory-scale synthesis. The causality behind each step is explained to ensure reproducibility and understanding.
Materials:
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3-(aminomethyl)piperidine
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Benzoyl chloride
-
Sodium hydroxide (NaOH), 10% aqueous solution
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Dichloromethane (DCM) or Ethyl Acetate
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Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
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Amine Solubilization and Basification: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-(aminomethyl)piperidine in 10% aqueous NaOH solution.
-
Causality: The NaOH serves two critical purposes: it acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation, and it deprotonates the ammonium salt of the starting amine if it is used as a hydrochloride salt, liberating the free amine for reaction.
-
-
Acyl Chloride Addition: Cool the flask in an ice bath to 0-5 °C. Add 1.05 equivalents of benzoyl chloride dropwise to the vigorously stirring amine solution.
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Causality: The reaction is exothermic; cooling prevents potential side reactions and degradation. Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic (benzoyl chloride) phases, thereby increasing the reaction rate. The slight excess of benzoyl chloride ensures complete consumption of the starting amine.
-
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours. The progress can be monitored by the disappearance of the characteristic pungent odor of benzoyl chloride.
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Causality: Continued stirring ensures the reaction proceeds to completion. The formation of a white precipitate (the crude product) is often observed.
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-
Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase three times with an organic solvent such as dichloromethane or ethyl acetate.
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Causality: The product is significantly more soluble in the organic solvent than in the aqueous phase. Multiple extractions ensure efficient recovery of the product.
-
-
Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and then with brine.
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Causality: The NaHCO₃ wash neutralizes any remaining unreacted benzoyl chloride and acidic byproducts. The brine wash removes bulk water from the organic phase before the drying step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude N-(piperidin-3-ylmethyl)benzamide is typically purified by flash column chromatography on silica gel.[8] A gradient elution system, for example, starting with 100% ethyl acetate and gradually increasing the polarity with methanol, is often effective.
Caption: A generalized workflow for the synthesis and purification of N-(piperidin-3-ylmethyl)benzamide.
Analytical Characterization
Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable step in chemical research. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.[8]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the precise atomic connectivity.
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¹H NMR: Expected signals would include distinct multiplets in the aromatic region (7-8 ppm) for the benzoyl group, a characteristic signal for the methylene bridge protons, and a complex set of signals in the aliphatic region (1-3 ppm) corresponding to the non-equivalent protons of the piperidine ring. The NH protons of the amide and piperidine would also be visible.
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¹³C NMR: The spectrum would confirm the presence of the carbonyl carbon (~165-170 ppm), aromatic carbons, and the distinct carbons of the piperidine ring and methylene linker.
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further validate the elemental composition (C₁₃H₁₈N₂O).[8]
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High-Performance Liquid Chromatography (HPLC): HPLC is the standard for assessing the purity of the final compound.[8] Analysis using a suitable column (e.g., C18) and mobile phase will yield a chromatogram where the area of the main peak relative to all other peaks provides a quantitative measure of purity, which should ideally be >95% for research applications.
Caption: Logical workflow for the analytical characterization of the synthesized compound.
Applications in Research and Drug Discovery
While specific biological activity for N-(piperidin-3-ylmethyl)benzamide is not prominently reported, its structural components are featured in compounds with diverse therapeutic applications. This makes it an attractive scaffold for generating new chemical entities for screening and lead optimization.
Structural Analogs and Potential Biological Targets
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Histone Deacetylase (HDAC) Inhibition: Many N-substituted benzamides are known HDAC inhibitors, a class of drugs with significant antitumor activity.[2] The piperidine ring can be modified to optimize binding in the HDAC active site.
-
Hedgehog (Hh) Signaling Pathway Modulation: Benzamide derivatives containing piperidine groups have been identified as potent inhibitors of the Hedgehog signaling pathway, which is implicated in several forms of cancer, by targeting the Smoothened (Smo) receptor.[9][10]
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Neurotransmitter Transporter Inhibition: The piperidine moiety is a common feature in ligands for various neurotransmitter transporters. For instance, analogs of 4-methoxy-3-(piperidin-4-yl)oxy benzamides have been developed as inhibitors of the presynaptic choline transporter (CHT), a target for neurological and psychiatric disorders.[11]
Proposed Biological Screening Cascade
For a novel compound like N-(piperidin-3-ylmethyl)benzamide with an unknown biological profile, a systematic, tiered screening approach is the most logical path forward.
Caption: A tiered workflow for elucidating the pharmacological profile of a novel compound.
Conclusion
N-(piperidin-3-ylmethyl)benzamide is a well-defined chemical entity with straightforward access via robust synthetic methodologies. Its physicochemical properties position it as a promising scaffold for drug discovery. While its specific biological functions remain to be fully elucidated, the prevalence of its core structural motifs—the benzamide and the piperidine ring—in a multitude of bioactive agents provides a strong rationale for its inclusion in screening libraries. This guide provides the foundational chemical knowledge and strategic workflows necessary for researchers to synthesize, characterize, and explore the therapeutic potential of this and structurally related molecules.
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